Product packaging for Sodium stearoyl glutamate(Cat. No.:CAS No. 79811-24-8)

Sodium stearoyl glutamate

Cat. No.: B3285151
CAS No.: 79811-24-8
M. Wt: 435.6 g/mol
InChI Key: KDHFCTLPQJQDQI-BDQAORGHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Stearoyl Glutamate (CAS 38517-23-6) is an anionic surfactant and emulsifying agent derived from the amino acid glutamic acid and plant-based stearic acid, often sourced from palm or coconut . This compound is recognized for its exceptional mildness, hypoallergenic properties, and high biodegradability, making it a subject of interest in the development of sustainable and skin-friendly formulations . Its mechanism of action involves a hydrophilic head group from glutamate and a lipophilic tail from stearic acid, allowing it to effectively reduce surface tension, stabilize oil-in-water emulsions, and function as a gentle cleansing agent . In research and development, this compound is primarily valued for its applications in cosmetic science, serving as a key ingredient in the study of mild cleansers, stable emulsions for creams and lotions, and sulfate-free surfactant systems . It demonstrates excellent compatibility with a wide range of other ingredients, including electrolytes, UV filters, and various oils, which is crucial for formulating complex products like high-SPF sunscreens . Typical usage levels in studies range from 0.03% to 5%, functioning as an emulsifier at lower concentrations and a surfactant in higher amounts . Beyond personal care, its properties as a green kinetic promoter for HCFC-141b hydrate formation are also being explored in energy and environmental engineering research . The global market for this compound is experiencing growth, driven by demand in the personal care and cosmetic additive sectors, with a significant segment dedicated to high-purity (≥98%) grades preferred for research and premium formulations . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H42NNaO5 B3285151 Sodium stearoyl glutamate CAS No. 79811-24-8

Properties

IUPAC Name

sodium;(4S)-4-amino-5-octadecanoyloxy-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-23(28)20(24)18-19-21(25)26;/h20H,2-19,24H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHFCTLPQJQDQI-BDQAORGHSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(=O)[C@H](CCC(=O)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42NNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703821
Record name Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79811-24-8
Record name Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Approaches for Sodium Stearoyl Glutamate

Classical Synthesis Pathways for N-Stearoyl Glutamic Acid

The traditional and most common method for synthesizing N-stearoyl glutamic acid involves the acylation of L-glutamic acid with a stearoyl halide, typically stearoyl chloride. This reaction, a form of nucleophilic acyl substitution, forms the core of the classical synthesis pathway.

Acylation Reactions Utilizing Stearoyl Halides and L-Glutamic Acid

The fundamental reaction for producing N-stearoyl glutamic acid is the Schotten-Baumann reaction, where stearoyl chloride is added to a solution of L-glutamic acid. researchgate.net To facilitate this reaction, the L-glutamic acid is often dissolved in a mixture of water and a water-miscible organic solvent, such as acetone (B3395972). The pH of the reaction mixture is typically maintained at an alkaline level, for instance, a pH of 12, using a base like sodium hydroxide. This deprotonates the amino group of the glutamic acid, enhancing its nucleophilicity and allowing it to attack the electrophilic carbonyl carbon of the stearoyl chloride.

A common procedure involves dissolving L-glutamic acid in an acetone and water mixture and then adding stearoyl chloride dropwise with vigorous stirring at a controlled temperature, often around 0°C. researchgate.net The reaction results in the formation of N-stearoyl glutamic acid and hydrochloric acid as a byproduct. researchgate.net The presence of a base neutralizes the HCl, driving the reaction forward.

It has been noted that a one-pot method, where stearic acid is first converted to stearoyl chloride to increase acylation activity, followed by reaction with an amino acid methyl ester to protect the carboxyl group, can be an effective strategy. google.com

Reaction Kinetics and Thermodynamic Considerations in Acylation Processes

The rate of the acylation reaction is influenced by several factors, including the concentration of reactants, temperature, pH, and the nature of the solvent. The reaction is generally favored thermodynamically due to the formation of a stable amide bond. However, kinetic barriers can affect the reaction rate.

The nucleophilicity of the amino group of L-glutamic acid is a critical kinetic factor. In biological systems, the acylation of amino acids can be enzyme-catalyzed. For instance, penicillin acylase catalyzes the formation of an acyl-enzyme intermediate, and the rate-limiting step is often the formation of this intermediate. nih.gov In the chemical synthesis of N-stearoyl glutamic acid, the reaction proceeds via a general acid-base mechanism. nih.gov

The solvent system also plays a crucial role. The use of a mixed solvent system, such as water and acetone, is designed to dissolve both the hydrophilic L-glutamic acid and the lipophilic stearoyl chloride, thereby increasing the frequency of molecular collisions and enhancing the reaction rate. The composition of the mixed solvent can significantly influence the yield of the N-acylated glutamic acid.

Stoichiometric Control and Process Optimization for Laboratory-Scale Production

Precise stoichiometric control is essential for maximizing the yield and purity of N-stearoyl glutamic acid. The molar ratio of the reactants, L-glutamic acid and stearoyl chloride, must be carefully controlled. An excess of stearoyl chloride can lead to the formation of undesired byproducts, while an excess of L-glutamic acid will remain unreacted, complicating the purification process.

For laboratory-scale production, optimization of reaction parameters is key. This includes:

Temperature: Lower temperatures (e.g., 0-10°C) are often employed to control the exothermic nature of the reaction and minimize side reactions.

pH: Maintaining a consistently alkaline pH is crucial for ensuring the amino group of glutamic acid is sufficiently nucleophilic.

Solvent Ratio: The ratio of the organic solvent to water can impact the solubility of the reactants and the final product yield. Studies have shown that the best yield for long-chain N-acylglutamic acid is obtained when the reaction is carried out in a mixed solvent containing 30–60% v/v of the organic solvent.

Addition Rate: Slow, dropwise addition of stearoyl chloride helps to control the reaction rate and prevent localized high concentrations that could lead to side reactions.

A potential side reaction involves the byproduct hydrochloric acid catalyzing the reaction of the newly formed N-stearoyl glutamic acid with unreacted L-glutamate, leading to more complex byproducts and making purification more challenging. researchgate.net

Advanced Purification Techniques for Product Homogeneity

After the synthesis, the crude N-stearoyl glutamic acid must be purified to remove unreacted starting materials, byproducts, and salts. Several advanced purification techniques can be employed to achieve high product homogeneity.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/petroleum benzine) and then allowed to cool slowly. researchgate.net As the solution cools, the solubility of the N-stearoyl glutamic acid decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities should remain soluble at low temperatures. A method for purifying L-glutamic acid itself involves transformation recrystallization, where crude crystals are maintained in an aqueous solvent at an elevated temperature in the presence of active carbon until a more stable crystal form is achieved. google.com

Dialysis: This technique is particularly useful for removing small molecules, such as salts and unreacted L-glutamic acid, from the larger N-stearoyl glutamic acid molecules. The crude product solution is placed in a dialysis bag with a semi-permeable membrane and dialyzed against a large volume of water. The smaller impurity molecules pass through the membrane into the water, while the larger product molecules are retained within the bag.

Alternative Synthesis Routes for N-Stearoyl Glutamic Acid and Its Esters

To overcome some of the challenges associated with the classical synthesis pathway, such as the formation of HCl and subsequent side reactions, alternative routes have been developed. These methods often involve the use of coupling agents to facilitate the amide bond formation under milder conditions.

Synthesis from L-Glutamic Diethyl Ester and Stearic Acid Using Coupling Agents

An alternative approach involves the reaction of L-glutamic diethyl ester with stearic acid in the presence of a coupling agent. researchgate.net This method avoids the use of highly reactive stearoyl chloride and the subsequent formation of HCl.

In this synthesis, L-glutamic diethyl ester, where the carboxylic acid groups are protected as esters, is reacted directly with stearic acid. The reaction is facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net DCC activates the carboxylic acid group of stearic acid, making it more susceptible to nucleophilic attack by the amino group of the L-glutamic diethyl ester. The byproduct of this reaction, dicyclohexylurea, is a solid that can be easily removed by filtration. peptide.com Other coupling reagents that can be used for ester and amide synthesis include TBTU, TATU, and COMU. organic-chemistry.org

Following the formation of N-stearoyl-L-glutamic diethyl ester, the ester groups are hydrolyzed, typically under basic conditions, to yield the final N-stearoyl glutamic acid. This two-step process can offer better control over the reaction and lead to a purer product. researchgate.net

Another reported method involves the synthesis of N-stearoyl amino acid methyl esters in a pyridine (B92270) solution, which are then hydrolyzed to the final product. google.com

Reactant 1Reactant 2Key Reagents/ConditionsProductReference
L-Glutamic AcidStearoyl ChlorideAcetone/water, NaOH, 0°CN-Stearoyl Glutamic Acid researchgate.netresearchgate.net
L-Glutamic Diethyl EsterStearic AcidDicyclohexylcarbodiimide (DCC)N-Stearoyl-L-Glutamic Diethyl Ester researchgate.net
L-Tyrosine Methyl EsterStearic Acid1-hydroxybenzotriazole (HOBT), 4-dimethylaminopyridine (B28879) (DMAP), 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)N-Stearoyl Tyrosine Methyl Ester google.com

Acylation with L-Glutamic Diethyl Ester and Stearoyl Chloride

A key method for synthesizing the precursor to sodium stearoyl glutamate (B1630785) involves the acylation of L-glutamic diethyl ester with stearoyl chloride. researchgate.net In this reaction, the amino group of L-glutamic diethyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of stearoyl chloride. This process forms an amide bond, resulting in the creation of N-stearoyl-L-glutamic diethyl ester. researchgate.net This intermediate can then be hydrolyzed to form N-stearoyl-L-glutamic acid, which is subsequently neutralized with a sodium source to yield the final product, sodium stearoyl glutamate. researchgate.netmarknature.com This synthetic route is a variation of the well-known Schotten-Baumann reaction, a common method for acylating amino acids. researchgate.netresearchgate.net

Mitigation Strategies for By-Product Formation and Enhanced Reaction Specificity

A significant challenge in the synthesis of N-acyl amino acids via the acylation of the amino acid with an acyl chloride is the formation of by-products. researchgate.netresearchgate.net The primary by-product in the reaction between L-glutamic diethyl ester and stearoyl chloride is hydrochloric acid (HCl). researchgate.net The presence of HCl is problematic as it can catalyze unintended side-reactions, leading to a more complex mixture of products and making the purification of the desired N-stearoyl-L-glutamic acid more difficult. researchgate.net

To enhance reaction specificity and minimize these undesirable outcomes, several mitigation strategies have been developed:

Alternative Catalysts: One approach is to avoid the use of stearoyl chloride altogether. Instead, stearic acid can be reacted directly with L-glutamic diethyl ester using a catalyst like dicyclohexylcarbodiimide (DCC). This method facilitates the amide bond formation without producing HCl, leading to a cleaner reaction. researchgate.net

pH Control: In aqueous reaction systems, carefully controlling the pH is crucial. The reaction is often carried out in a basic mixed solvent system, which neutralizes the HCl as it is formed, preventing it from catalyzing side reactions. researchgate.net

Optimized Solvent Systems: The choice of solvent significantly influences the reaction yield. It has been found that using a mixed solvent of water and a water-miscible organic solvent (like acetone or dioxane) can improve the yield of the N-acylated product. researchgate.net

Exploration of N-Acyl Amino Acid Analogue Synthesis for Structure-Function Elucidation

Variations in Fatty Acyl Chain Lengths and Amino Acid Headgroup Architectures

The properties of N-acyl amino acids are profoundly influenced by the specific fatty acid and amino acid used in their synthesis. mdpi.comwikipedia.org The fatty acyl chain constitutes the hydrophobic (lipophilic) part of the molecule, while the amino acid forms the hydrophilic headgroup.

Fatty Acyl Chain Length: The length and saturation of the acyl chain determine the molecule's lipophilicity. For instance, using lauric acid (C12) instead of stearic acid (C18) results in a molecule with different solubility and melting point characteristics, which in turn affects its performance as an emulsifier or surfactant. researchgate.net Studies on various N-acyl amino acids show that medium-length, unsaturated fatty acid chains can be crucial for certain biological activities. nih.govwikipedia.org

The table below illustrates how these components can be varied to create different N-acyl amino acid analogues.

Fatty Acyl ComponentAmino Acid HeadgroupResulting Analogue ClassPrimary Function Variation
Stearic Acid (C18)L-Glutamic AcidN-Stearoyl-L-Glutamic AcidEmulsifier, Skin Conditioning marknature.comnih.gov
Lauric Acid (C12)Sarcosine (N-methylglycine)N-Lauroyl SarcosineSurfactant, Foaming Agent researchgate.net
Oleic Acid (C18, unsaturated)LeucineN-Oleoyl LeucineMitochondrial Respiration Stimulator nih.gov
Arachidonic Acid (C20, unsaturated)GlycineN-Arachidonoyl GlycineNeuromodulator nih.gov

Stereoselective Synthesis and Chiral Influence on Compound Properties

Chirality, or the "handedness" of a molecule, plays a critical role in the properties of N-acyl amino acids. Since all proteinogenic amino acids (except glycine) are chiral, their specific stereochemistry (L- or D- form) is a crucial factor during synthesis. nih.gov

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over others. nih.govrsc.org In the context of N-acyl amino acids, this means using synthetic methods that ensure the final product retains the specific chirality of the starting amino acid, for example, using L-glutamic acid to produce N-stearoyl-L-glutamic acid. nih.govnih.gov

The influence of chirality on the compound's properties is significant:

Physical Properties: Enantiomers (mirror-image isomers) can have different physical properties. For example, N-dodecanoyl L-amino acids have been shown to have larger enthalpies and entropies of fusion compared to their racemic (a mixture of L- and D- forms) counterparts. researchgate.net

Self-Assembly: The chirality of the molecule influences how it self-assembles. Monolayers of the L-enantiomer of N-stearoyl-glutamic acid behave differently at interfaces compared to the racemic mixture. researchgate.net

Biological Activity: In biological systems, chiral recognition is fundamental. Enantiomers can exhibit vastly different pharmacological and metabolic effects because biological targets like enzymes and receptors are themselves chiral. nih.govmdpi.com Studies on various chiral ligands show that one enantiomer may bind strongly to a target while its mirror image has little to no effect. mdpi.comnih.gov Therefore, the stereoselective synthesis of a specific isomer, such as the L-isomer derived from naturally occurring amino acids, is essential for ensuring the desired functionality and behavior of the final compound.

Molecular and Supramolecular Assembly of Sodium Stearoyl Glutamate

Amphiphilic Architecture and Self-Assembly Phenomena in Aqueous Media

The structure of sodium stearoyl glutamate (B1630785) is inherently amphiphilic. The long hydrocarbon chain derived from stearic acid constitutes a nonpolar, hydrophobic (lipophilic) tail, while the sodium salt of the glutamic acid portion forms a polar, hydrophilic head. avenalab.com This dual character is the primary driver for its self-assembly in aqueous environments, where the molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water. kinampark.com This process results in the spontaneous formation of various ordered structures, including micelles, vesicles, and lamellar phases.

In an aqueous solution, as the concentration of sodium stearoyl glutamate increases, the individual surfactant molecules, known as monomers, initially populate the surface of the water, reducing the surface tension. dataphysics-instruments.com Upon reaching a specific concentration, the surface becomes saturated, and the monomers begin to aggregate in the bulk solution to form spherical structures called micelles. dataphysics-instruments.comwikipedia.org In these aggregates, the hydrophobic stearoyl tails are sequestered in the core, away from the water, while the hydrophilic glutamate heads form an outer shell that interacts with the surrounding aqueous phase. researchgate.net

This concentration threshold is known as the Critical Micelle Concentration (CMC). wikipedia.org Below the CMC, the surfactant primarily exists as individual molecules, while above the CMC, any additional surfactant will predominantly form micelles. dataphysics-instruments.comwikipedia.org The CMC is a crucial characteristic of a surfactant, indicating its efficiency. alfa-chemistry.com Its value is influenced by factors such as temperature, pressure, pH, and the presence of electrolytes. wikipedia.orgalfa-chemistry.com While specific CMC data for this compound under varied conditions requires targeted experimental measurement, it is a key parameter governing its action. For context, the CMC values for other common anionic surfactants are listed below.

SurfactantCategoryCMC (mM in water at 25°C)
Sodium Octyl Sulfate (B86663)Anionic130
Sodium Dodecyl Sulfate (SDS)Anionic8.3 wikipedia.org
Sodium Tetradecyl SulfateAnionic2.1
Sodium Stearate (B1226849)Anionic0.98 researchgate.net

Note: CMC values are approximate and can vary based on experimental conditions. alfa-chemistry.com The table provides context by listing values for structurally related anionic surfactants.

Beyond simple micelles, amphiphilic molecules like N-stearoyl glutamate derivatives can form more complex, enclosed bilayer structures known as vesicles. nih.gov Liposomes are a specific type of vesicle, consisting of one or more concentric phospholipid bilayers enclosing an aqueous core. nih.govanton-paar.comnih.gov The formation of these structures is driven by the same hydrophobic interactions that lead to micelles. However, in this case, the amphiphiles arrange into a bilayer sheet that subsequently closes upon itself to form a spherical vesicle. nih.gov

This bilayer arrangement places the hydrophobic tails within the membrane, shielded from the aqueous environment both inside and outside the vesicle, while the hydrophilic heads face these aqueous compartments. nih.govanton-paar.com The ability to form such structures allows for the encapsulation of hydrophilic substances within the aqueous core and hydrophobic substances within the bilayer itself, making them effective delivery vehicles. anton-paar.com The formation, size, and stability of these vesicles are highly dependent on the specific chemical structure of the amphiphile, the concentration, and the method of preparation, such as sonication or solvent evaporation techniques. nih.govnih.gov

This compound is known for its capacity to form lamellar liquid crystalline structures in aqueous dispersions. avenalab.com These phases consist of extended parallel bilayers of the surfactant molecules separated by layers of water. avenalab.com In this arrangement, the lipophilic stearoyl chains are oriented towards each other, creating a nonpolar layer, while the hydrophilic glutamate heads face the intervening water layers. avenalab.com This layered, ordered supramolecular structure is crucial for the stabilization of emulsions, as it effectively reduces the interfacial tension between oil and water phases, allowing for a uniform distribution of droplets. avenalab.com These lamellar structures also contribute to the sensory properties of formulations, providing a characteristic texture. avenalab.com

The self-assembly of this compound into micelles, lamellar phases, and gels significantly influences the rheological, or flow, properties of the dispersion. At low concentrations, the dispersion may exhibit simple Newtonian behavior. However, as the concentration increases and more complex structures form, the viscosity typically rises, and the system often displays non-Newtonian, shear-thinning behavior. nih.gov

In gelled systems of sodium N-stearoyl-l-glutamate, an increase in the surfactant concentration leads to a more pronounced thixotropic tendency. researchgate.net Thixotropy is a time-dependent shear-thinning property, where a material's viscosity decreases when subjected to shear stress (e.g., stirring or shaking) and recovers when the stress is removed. This behavior is attributed to the breakdown and reformation of the self-assembled network structure and is influenced by the amount of "free-water" in the system. researchgate.net

Gelation Properties and Phase Transition Dynamics

Under specific conditions of concentration and temperature, aqueous dispersions of this compound can undergo a transition from a low-viscosity liquid state (sol) to a highly viscous, structured solid-like state (gel). This is a result of the formation of a three-dimensional network of self-assembled surfactant molecules that entraps the solvent. mdpi.com

The transition between a sol and a gel state in systems containing this compound is a key property, particularly in aqueous solutions. Research on the mono-sodium N-stearoylglutamate (C18GS)/water system shows that the formation of a gel is highly dependent on the thermal history of the sample. researchgate.net

Quenching (Rapid Cooling): When a C18GS/water system is cooled quickly (e.g., 15°C/minute), it forms a metastable gel. researchgate.net

Annealing (Slow Cooling): In contrast, slow cooling (e.g., 1°C/minute) results in the formation of a more crystalline structure known as a coagel. researchgate.net

Differential Scanning Calorimetry (DSC) studies reveal different phase transition dynamics for these structures. The annealed system shows two distinct transition temperatures: Tgel (coagel-to-gel transition) and Tc (gel-to-liquid crystal or micelle transition). The quenched system, however, only exhibits the Tc transition, indicating its gel state at lower temperatures is metastable. researchgate.net A homogenous gel is observed to form at concentrations above 7 wt% of C18GS. researchgate.net The effectiveness of gelation is also linked to the length of the hydrocarbon chain; longer chains like stearoyl (C18) are more effective at forming these metastable gels compared to shorter chain homologs. researchgate.net

Phase Transition Behavior of Sodium N-Stearoyl-l-Glutamate (C18GS)/Water System
Cooling MethodResulting Structure at 25°CObserved Phase Transitions (upon heating)
Quenching (Rapid Cooling)Metastable Gel researchgate.netTc (Gel to Liquid Crystal/Micelle) researchgate.net
Annealing (Slow Cooling)Coagel researchgate.netTgel (Coagel to Gel) and Tc (Gel to Liquid Crystal/Micelle) researchgate.net

Influence of Environmental Parameters (e.g., Temperature, pH) on Gel Morphology and Stability

Environmental factors such as temperature and pH play a critical role in the morphology and stability of this compound gels. The stability of α-gel phases, a type of hydrated crystalline phase, in similar systems is known to be affected by the pH of the environment. rsc.orgresearchgate.net Changes in pH can alter the melting profiles of these gel systems. rsc.org For instance, in glycerol (B35011) monostearate-water systems using sodium stearoyl lactylate as a co-emulsifier, the stability of the α-gel phase is influenced by the environmental pH. rsc.orgresearchgate.net Generally, the α-gel phase is found to be more stable at a natural pH without adjustments. researchgate.net

Temperature history significantly affects the crystal morphology of related systems. For example, in thermoplastic composites, the processing temperature influences the competition between spherulite growth and transcrystallinity, which in turn determines the final morphology. nih.gov A higher melting temperature can inhibit self-nucleation and promote the formation of transcrystallinity. nih.gov Similarly, for this compound gels, temperature variations will impact the stability and structure of the self-assembled aggregates. The transition from a metastable gel to a more stable coagel phase over time is a temperature-dependent process. researchgate.net

The stability of these gels can be enhanced by the addition of co-emulsifiers and by controlling the cooling rate. researchgate.net Slower cooling rates, in the absence of shear, have been shown to increase the stability of the α-gel phase. researchgate.net

Interfacial Behavior and Surface Activity Mechanisms

The efficacy of this compound as a surfactant is rooted in its behavior at interfaces. Its molecular structure, with a distinct polar head and nonpolar tail, allows it to adsorb at interfaces and alter the interfacial properties.

Mechanisms of Surface Tension Reduction at Liquid-Air and Liquid-Liquid Interfaces

This compound effectively reduces surface tension at both liquid-air and liquid-liquid interfaces through the formation of organized molecular layers. avenalab.com At an interface, the hydrophilic glutamic acid head groups orient themselves towards the aqueous phase, while the hydrophobic stearoyl tails are directed away from the water, towards the air or an oil phase. avenalab.comnjchm.com This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. njchm.com

The formation of lamellar liquid crystalline structures is a key mechanism by which this compound stabilizes emulsions. avenalab.com These layered structures create a barrier between the oil and water phases, preventing them from coalescing and thus ensuring a stable emulsion. avenalab.com The reduction in surface tension is a critical factor in this stabilization process. avenalab.com

Adsorption Dynamics and Isotherms at Solid-Liquid Interfaces

The adsorption of this compound at solid-liquid interfaces is a dynamic process that can be described by adsorption isotherms. These isotherms relate the amount of surfactant adsorbed onto a solid surface to its concentration in the bulk solution at a constant temperature. The adsorption process is influenced by factors such as the nature of the solid surface, the solvent, and the molecular structure of the surfactant. utwente.nlsemanticscholar.org

Techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) can be used to study the interfacial adsorption dynamics of particles and surfactants at interfaces in real-time. doi.org These studies provide insights into the rate of adsorption and the viscoelastic properties of the adsorbed layer. The adsorption rate and capacity are dependent on the molecular structure, electrostatic interactions, and molecular weight of the adsorbing species. doi.org For an anionic surfactant like this compound, its adsorption onto a solid surface will be governed by the interplay of electrostatic and hydrophobic interactions between the surfactant molecules and the surface.

Table 2: Factors Influencing Surfactant Adsorption at Solid-Liquid Interfaces

Factor Influence on Adsorption
Surfactant Structure The length of the hydrophobic tail and the nature of the hydrophilic head group determine the packing and orientation at the interface.
Surface Properties The charge and hydrophobicity of the solid surface influence the strength and mechanism of adsorption.
Solution Conditions pH, ionic strength, and temperature of the solution can affect both the surfactant and the surface, thereby influencing adsorption.

| Concentration | Adsorption generally increases with concentration up to the critical micelle concentration (CMC). |

Role of Electrostatic and Hydrophobic Interactions in Interfacial Adsorption

The adsorption of this compound at interfaces is driven by a combination of electrostatic and hydrophobic interactions. As an anionic surfactant, its negatively charged glutamate head group plays a significant role in electrostatic interactions, particularly with charged surfaces and ions in the solution. qzebright.comnih.gov

At a negatively charged surface, electrostatic repulsion would hinder adsorption, while at a positively charged surface, electrostatic attraction would promote it. The presence of electrolytes in the solution can screen the electrostatic interactions, thereby influencing the adsorption behavior. nih.govrsc.org

Hydrophobic interactions are the primary driving force for the adsorption of the stearoyl tail onto non-polar surfaces or its removal from the aqueous phase to the interface. nih.gov The long hydrocarbon chain seeks to minimize its contact with water, leading to its accumulation at interfaces. nih.gov The balance between these electrostatic and hydrophobic forces determines the final orientation and packing of the this compound molecules at the interface, which in turn dictates its effectiveness as a surfactant and emulsifier. nih.govnih.gov

Mechanistic Investigations of Sodium Stearoyl Glutamate Interactions in Diverse Systems

Emulsification and Dispersion Mechanisms in Heterogeneous Formulations

The efficacy of sodium stearoyl glutamate (B1630785) as a formulation aid stems from its amphiphilic nature, possessing a lipophilic stearoyl tail and a hydrophilic glutamate headgroup. This structure dictates its behavior at interfaces, driving its functionality in creating and stabilizing complex mixtures.

Principles of Oil-in-Water Emulsion Formation and Stabilization

Sodium stearoyl glutamate is a potent oil-in-water (O/W) emulsifier, capable of creating stable emulsions even at low concentrations. ci.guidecraftingcosmetics.combioalkemia.com Its primary mechanism of action involves reducing the interfacial tension between oil and water, which facilitates the dispersion of oil droplets within the aqueous phase. biotulin.com The molecule orients itself at the oil-water interface, with its lipophilic stearoyl chain penetrating the oil droplet and the hydrophilic glutamate headgroup remaining in the continuous water phase. avenalab.com

The table below summarizes the key properties of this compound relevant to emulsion formation.

PropertyValue/DescriptionSource
Emulsifier Type Anionic Oil-in-Water (O/W) bioalkemia.comqzebright.comspecialchem.com
HLB Value Approximately 11-13 craftingcosmetics.com
Key Stabilizing Mechanism Formation of lamellar liquid crystalline structures bioalkemia.comavenalab.com
pH Range for Efficacy 4.5 - 7.5 craftingcosmetics.com

Mechanisms of Particulate Dispersion and Surface Modification in Suspension Systems

In systems containing solid particles, such as inorganic UV filters or pigments, this compound functions as an effective dispersing agent. ci.guideqzebright.com Its amphiphilic character allows it to adsorb onto the surface of the particles. The lipophilic tail interacts with the particle surface, while the hydrophilic headgroup extends into the surrounding liquid medium.

This surface modification has two primary effects. Firstly, it can alter the wetting properties of the particles, making them more compatible with the continuous phase. Secondly, and more importantly for dispersion stability, the adsorbed layer of this compound creates a steric and/or electrostatic barrier between particles. The anionic charge of the glutamate headgroup leads to repulsive forces between adjacent particles, preventing their agglomeration and settling. This results in a more uniform and stable suspension. qzebright.com

Role of Co-surfactancy and Emulsifier Blends in Formulation Stability

This compound is often used in conjunction with other surfactants and emulsifiers to optimize formulation stability and sensory characteristics. ci.guideqzebright.com When combined with other anionic surfactants, such as sodium cocoyl glutamate or sodium lauroyl glutamate, it can act as a co-surfactant, potentiating their action. ci.guideqzebright.com This synergistic interaction can lead to the formation of more stable and structured systems, such as paste-like cleansers. bioalkemia.comqzebright.com

The compatibility of this compound with a wide array of ingredients, including electrolytes and both polar and nonpolar oils, makes it a versatile component in complex formulations. ci.guideqzebright.comsancaiindustry.com For instance, it can be blended with non-ionic emulsifiers like glyceryl stearate (B1226849) to create robust emulsion systems. google.com The use of emulsifier blends allows formulators to fine-tune the properties of the final product, achieving desired textures, stability profiles, and performance attributes that may not be possible with a single emulsifier.

Biochemical and Biological System Interactions (Excluding Clinical Outcomes)

The interactions of this compound extend beyond simple formulations and into the realm of biological systems. Its effects on model membranes and microbial life are of particular interest for understanding its broader implications.

Interactions with Model Lipid Bilayers and Biomembranes: Molecular Dynamics and Permeability

The interaction of surfactants with lipid bilayers is a critical area of study, providing insights into how these molecules might affect cell membranes. Molecular dynamics (MD) simulations are a powerful tool for investigating these interactions at an atomic level. nih.govbohrium.com For surfactants like this compound, which possess a structure analogous to endogenous molecules, understanding their behavior within a lipid membrane is crucial.

Studies on similar anionic surfactants have shown that they can incorporate into lipid membranes, with the degree of interaction depending on factors like the surfactant's concentration and the composition of the lipid bilayer. nih.gov The insertion of surfactant molecules can perturb the lipid packing, potentially altering membrane fluidity and permeability. researchgate.net For instance, some surfactants can decrease the conformational order of lipid chains, leading to increased water sorption and diffusivity. nih.gov

Mechanistic Studies of Interactions with Microbial Systems in vitro, Focusing on Growth Modulation and Metabolic Shifts

The impact of surfactants on microbial systems is multifaceted. While some surfactants exhibit antimicrobial properties, others can be utilized by microorganisms as a carbon source. The glutamate portion of this compound is a central molecule in bacterial metabolism, involved in a wide range of processes, including responses to stress. nih.govuni-hohenheim.de

The glutamate decarboxylase (GAD) system, for example, is a key acid tolerance mechanism in many bacteria, where glutamate is converted to γ-aminobutyrate (GABA), consuming a proton in the process. nih.gov The presence of an external source of a glutamate derivative could potentially influence these metabolic pathways.

Antioxidant and Cellular Protective Mechanisms in Model Cell Systems (e.g., PC12 cells, cortical neurons)

While direct studies on this compound's antioxidant effects in neuronal models are not extensively documented, the behavior of its constituent amino acid, glutamate, is well-researched in these systems. Glutamate is the primary excitatory neurotransmitter in the brain, but in excess, it can induce excitotoxicity, a process implicated in neuronal damage. frontiersin.org Research using model cell systems like PC12 cells and cortical neurons sheds light on the cellular mechanisms related to glutamate, which are relevant to understanding the potential interactions of the glutamate moiety of this compound.

In PC12 cells, glutamate toxicity is linked to the inhibition of cystine uptake, which leads to a significant depletion of cellular glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov This depletion disrupts the cell's redox state and leads to oxidative stress, characterized by the accumulation of reactive oxygen species (ROS) and lipid peroxidation products. nih.govnih.gov Studies have shown that antioxidants such as Vitamin E can protect PC12 cells from this glutamate-induced cytotoxicity. nih.govnih.gov The protective mechanism involves scavenging ROS and inhibiting lipid peroxidation, thereby preserving cell viability. nih.gov

Similarly, in cultured rat cortical neurons, glutamate can induce cell injury and the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov This process is mediated by the activation of NMDA receptors. nih.gov The neuroprotective effects observed with various agents in these systems suggest that targeting oxidative stress pathways is a key strategy for mitigating glutamate-induced damage. nih.govdoaj.org Astrocytes play a crucial role in managing glutamate levels, rapidly taking it up from the synaptic space to protect neurons from excitotoxicity. nih.gov

Table 1: Effects of Glutamate and Protective Agents in Model Cell Systems

Cell System Effect of Excess Glutamate Protective Mechanism Reference
PC12 Cells Inhibits cystine uptake, depletes glutathione (GSH), increases oxidative stress. Antioxidants (e.g., Vitamin E, Scutellarin) scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. nih.govnih.gov
Cortical Neurons Activates NMDA receptors, causing cell injury and LDH release. Agents that block NMDA receptors or inhibit pathways like xanthine (B1682287) oxidase activation can afford protection. nih.gov

| Cortico-striatal co-cultures | Promotes the formation and stabilization of excitatory synapses during development. | Glutamatergic activity is required for the maturation of striatal neurons. | frontiersin.org |

General Principles of Interaction with Biological Macromolecules (e.g., Proteins, Polysaccharides) and Conformational Effects

This compound is an anionic surfactant derived from glutamic acid and stearic acid. qzebright.com Its structure, featuring a long, non-polar stearoyl "tail" and a polar, negatively charged glutamate "head," dictates its interactions with biological macromolecules like proteins and polysaccharides.

The interactions between proteins and polysaccharides are governed by a combination of forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.net

Electrostatic Interactions: The negatively charged carboxyl groups of the glutamate head can interact with positively charged regions on protein surfaces or with cationic polysaccharides. researchgate.netmdpi.com

Hydrophobic Interactions: The long stearoyl chain (a fatty acid) can associate with hydrophobic pockets on proteins or non-polar regions of other molecules, driving the formation of complexes. researchgate.net

Hydrogen Bonding: The amide and carboxyl groups in the glutamate head are capable of forming hydrogen bonds with suitable donor and acceptor sites on proteins and polysaccharides. nih.gov

These interactions can lead to conformational changes in the macromolecules. For instance, the binding of ligands can induce significant conformational rearrangements in proteins like metabotropic glutamate receptors, affecting their activation and signaling. nih.gov In food systems, the interaction between proteins and polysaccharides is crucial for creating desired textures and stability, often by forming complex gel networks. mdpi.comresearchgate.net The specific nature of these interactions determines the properties of the resulting protein-polysaccharide complexes. researchgate.net

Mechanisms in Industrial and Environmental Processes

The unique chemical properties of this compound make it relevant in various industrial and environmental contexts, from mineral processing to its ultimate fate in the environment.

In mineral flotation, surfactants are used as "collectors" to selectively bind to the surface of a target mineral, rendering it hydrophobic and allowing it to be separated from unwanted gangue minerals via air bubbles. Research on sodium lauroyl glutamate (SLG), a close structural analogue of this compound, provides detailed insight into the adsorption mechanism on cassiterite (SnO₂), the primary ore of tin. researchgate.netmdpi.com

Studies show that SLG is an effective and selective collector for cassiterite. researchgate.netmdpi.com The adsorption mechanism is a form of chemical adsorption, or chemisorption. researchgate.net Zeta potential measurements indicate that the adsorption of the anionic glutamate surfactant onto the cassiterite surface causes the surface potential to shift to more negative values, confirming a strong interaction that overcomes any initial electrostatic repulsion. mdpi.commdpi.com This suggests a direct chemical bond formation rather than simple physical attraction.

The strong chemisorption of glutamate-based surfactants on cassiterite is due to chelation. researchgate.netmdpi.com Spectroscopic analyses, such as FTIR and XPS, have revealed that the polar groups of the surfactant—specifically the carboxyl (-COO⁻) and amide (-CONH-) groups from the glutamate head—interact directly with the tin (Sn) ions on the cassiterite surface. researchgate.netmdpi.com

This interaction results in the formation of stable five-membered chelate rings. mdpi.com This chelation firmly attaches the surfactant molecule to the mineral, with the hydrophobic fatty acid tail oriented outwards, effectively rendering the cassiterite particle hydrophobic for flotation. The stability of this chelate ring is key to the collector's strong performance and selectivity against other minerals like quartz. researchgate.netmdpi.com

Table 2: Flotation Performance of Sodium Lauroyl Glutamate (SLG) on Cassiterite

Parameter Finding Mechanism Reference
Collector Action SLG effectively collects cassiterite with high recovery (up to 93.2%) and good selectivity against quartz. Chemisorption onto the cassiterite surface. researchgate.net
Adsorption The polar carboxyl and amide groups chelate with Sn ions on the mineral surface. Formation of stable five-membered rings. mdpi.com

| Surface Charge | Adsorption of SLG makes the zeta potential of cassiterite more negative. | Indicates strong chemical interaction and attachment to the surface. | mdpi.com |

This compound is generally considered to have a favorable environmental profile. It is derived from renewable plant sources (L-Glutamic acid and stearic acid) and is recognized for its high biodegradability. qzebright.combiotulin.com This property is crucial for reducing its environmental impact after use and disposal. biotulin.com

The U.S. Environmental Protection Agency (EPA) has assessed monosodium N-(1-oxooctadecyl)-L-glutamate and lists it under its Safer Choice program as a "Green half-circle," meaning the chemical is expected to be of low concern based on available data. nih.gov Upon degradation, it is expected to break down into its natural constituents: stearic acid (a common fatty acid) and glutamic acid (an amino acid). These components can be readily metabolized by microorganisms in the environment.

However, aggregated GHS information from notifications to the ECHA C&L Inventory indicates that the substance may be harmful to aquatic life with long-lasting effects, suggesting that while biodegradable, its concentration in aquatic environments should be managed. nih.gov

Advanced Analytical and Characterization Techniques for Sodium Stearoyl Glutamate

Spectroscopic and Spectrometric Characterization for Structural and Compositional Analysis

Spectroscopic and spectrometric methods are indispensable for probing the molecular architecture and elemental composition of sodium stearoyl glutamate (B1630785). These techniques provide critical insights into its functional groups, conformational dynamics, and surface properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups within a molecule and studying the interactions between molecules. researchgate.net By passing infrared radiation through a sample, FTIR measures the absorption of radiation at specific frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. This results in a unique spectral fingerprint that provides information about the sample's chemical composition and molecular structure. researchgate.net

In the context of sodium stearoyl glutamate, FTIR spectroscopy can be used to identify the characteristic absorption bands of its key functional groups. These include the amide group, the carboxylate group, and the long hydrocarbon chain of the stearoyl moiety. The position and intensity of these bands can confirm the identity of the compound and provide information about its purity.

Furthermore, FTIR can be employed to study intermolecular interactions, such as hydrogen bonding. Changes in the position and shape of the absorption bands, particularly those of the N-H and C=O stretching vibrations of the amide group, can indicate the formation of hydrogen bonds, which play a crucial role in the self-assembly and surfactant properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile technique that provides detailed information about the structure, dynamics, and environment of molecules in solution or the solid state. nih.govnih.gov It is based on the magnetic properties of atomic nuclei and can be used to elucidate the three-dimensional structure of complex molecules like this compound.

One- and two-dimensional NMR techniques can be used to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of the molecule. rsc.org This information, combined with the measurement of coupling constants, allows for the determination of the connectivity of atoms and the relative stereochemistry of the molecule. rsc.org For this compound, NMR can be used to study the conformation of the glutamate headgroup and the dynamics of the stearoyl tail.

Molecular dynamics simulations can be used in conjunction with NMR data to build and refine models of the molecular conformation. rsc.org By comparing experimental NMR parameters with those calculated from different theoretical models, the most likely conformation of the molecule in a particular solvent or environment can be determined. This is particularly important for understanding how this compound interacts with other molecules at interfaces, which is fundamental to its function as a surfactant.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edudiva-portal.org XPS is a non-destructive technique that analyzes the outermost 10 nanometers of a sample. carleton.edu

For this compound, XPS can be used to determine the elemental composition of its surface, confirming the presence of sodium, carbon, oxygen, and nitrogen. More importantly, high-resolution XPS spectra of the individual elements can provide information about their chemical states. For instance, the C 1s spectrum can be deconvoluted to identify the different types of carbon atoms present in the molecule, such as those in the hydrocarbon chain, the carboxylate group, and the amide group. diva-portal.orgnih.gov

Similarly, the O 1s and N 1s spectra can provide insights into the chemical environment of the oxygen and nitrogen atoms, respectively. diva-portal.org This information is crucial for understanding the surface chemistry of this compound and how it interacts with other surfaces and molecules. XPS is particularly useful for analyzing thin films and coatings containing this surfactant. carleton.edu

Chromatographic and Electrophoretic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating the components of complex mixtures and for quantifying the amount of a specific compound present. For a surfactant like this compound, which can exist as a mixture of homologues and may contain impurities, chromatographic methods are vital for quality control and analysis.

High Performance Liquid Chromatography (HPLC) for Purity Assessment, Homologue Separation, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. science.gov Due to the non-volatile nature of many surfactants, including N-acyl amino acids, HPLC is often the preferred analytical method over gas chromatography. mdpi.com

In the analysis of this compound, HPLC is instrumental for several purposes. It can be used to assess the purity of the compound by separating it from any starting materials, by-products, or degradation products. Furthermore, commercial this compound is often a mixture of homologues with varying fatty acid chain lengths. Reversed-phase HPLC can effectively separate these homologues, allowing for their individual quantification. mdpi.com

For quantitative analysis, a suitable detector is required. Since this compound lacks a strong chromophore for UV detection, derivatization is often employed. nih.govjcsp.org.pk Derivatizing the molecule with a UV-active or fluorescent tag allows for sensitive detection and accurate quantification. nih.gov Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) can be used for the analysis of underivatized this compound. nih.gov The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase composition, and detector settings to achieve the desired separation and sensitivity. science.gov

Table 1: HPLC Method Parameters for Glutamate Analysis

ParameterHPLC-FLD Method
Column C18 (150 mm, 4.6 mm, 2.7 μm)
Mobile Phase (Water:Methanol:Glacial Acetic Acid) / (54:45:1, v/v/v)
Flow Rate 0.5 mL min⁻¹
Column Temperature 25°C
Injection Volume 20 μL
Detection Fluorescence (Excitation: 328 nm, Emission: 530 nm) after derivatization with dansyl chloride
Linearity (R²) 0.9999
This table summarizes the optimized parameters for an HPLC-FLD method developed for the determination of monosodium glutamate, which can be adapted for this compound analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection of Related Metabolites and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. nih.gov

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is highly valuable for detecting and identifying related metabolites and degradation products. For instance, if this compound undergoes hydrolysis, the resulting stearic acid and glutamic acid can be analyzed by GC-MS after a derivatization step. Derivatization, typically through silylation, converts the non-volatile fatty acid and amino acid into more volatile derivatives suitable for GC analysis. mdpi.comnih.gov

The mass spectrometer provides detailed structural information about the separated components, allowing for their unambiguous identification. GC-MS is particularly useful in metabolic studies to understand the breakdown of this compound in biological systems or to identify potential degradation products in product formulations over time. gcms.cznih.govmdpi.com

Capillary Electrophoresis for High-Resolution Separation and Detection

Capillary electrophoresis (CE) stands out as a powerful technique for the high-resolution separation and quantification of charged species. In the context of this compound, which is an anionic surfactant, CE, particularly in the form of capillary gel electrophoresis with sodium dodecyl sulfate (B86663) (CE-SDS), offers a robust method for purity assessment. ci.guidenih.gov This technique separates molecules based on their electrophoretic mobility in a gel-filled capillary under the influence of an electric field. nih.gov

Researchers have demonstrated that modifying the standard CE-SDS method, for instance by replacing sodium dodecyl sulfate with detergents having longer alkyl chains like sodium hexadecyl sulfate (SHS), can significantly enhance the resolution and peak symmetry for certain proteins. nih.gov This highlights the adaptability of CE for complex matrices and the potential for method development to achieve optimal separation of this compound from potential impurities or byproducts, such as unreacted stearic acid or glutamic acid. The ability to achieve baseline resolution is critical for accurate purity determination and quality control of raw materials and finished products. nih.gov

Key Findings from Capillary Electrophoresis Studies:

ParameterObservationSignificance
Purity Analysis CE can effectively separate this compound from byproducts. Ensures the quality and consistency of the ingredient.
Method Optimization The use of alternative detergents in the running buffer can improve separation efficiency. nih.govAllows for tailored analytical methods for specific formulations.
Quantitative Data Provides quantitative data on the purity of therapeutic proteins and other molecules. nih.govCritical for formulation development and regulatory compliance.

Surface Science and Microscopic Characterization for Morphological and Interfacial Properties

The efficacy of this compound as an emulsifier and surfactant is intrinsically linked to its behavior at interfaces and the structures it forms in solution. avenalab.com A suite of surface science and microscopic techniques provides invaluable insights into these properties.

Contact Angle Measurements for Surface Wettability and Lipophilicity

Contact angle measurements are a fundamental tool for characterizing the wettability of a solid surface by a liquid. This technique is crucial for understanding the lipophilic (oil-loving) and hydrophilic (water-loving) nature of this compound. avenalab.com The stearic acid portion of the molecule imparts hydrophobicity, while the glutamate and sodium components contribute to its hydrophilicity. avenalab.com The balance between these characteristics governs its ability to reduce the surface tension between oil and water phases, a key function of an emulsifier. biotulin.com By measuring the contact angle of water on a surface treated with this compound, one can quantify its effectiveness in modifying surface properties and infer its orientation at interfaces.

Zeta Potential Measurements for Colloidal Stability and Surface Charge Determination

Zeta potential is a critical parameter for predicting the stability of colloidal dispersions, such as emulsions. jocpr.com It measures the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. For oil-in-water emulsions stabilized by this compound, which is an anionic surfactant, the oil droplets will possess a negative surface charge. ci.guidecosmeticsandtoiletries.com

A higher absolute zeta potential value (typically ≥ 25 mV) indicates strong repulsion between droplets, leading to a stable, deflocculated system. cosmeticsandtoiletries.com Conversely, a low zeta potential suggests that attractive forces may dominate, causing the particles to aggregate or flocculate. cosmeticsandtoiletries.com Studies have shown that for anionic emulsions, stability can be compromised at low pH values due to an imbalance between the negative charges of the emulsifier and positive charges in the medium, resulting in a lower zeta potential. cosmeticsandtoiletries.com Therefore, zeta potential measurements are indispensable for assessing the stability of this compound-stabilized emulsions under various conditions, such as changes in pH or the presence of electrolytes. cosmeticsandtoiletries.com

Illustrative Zeta Potential Data for Anionic Emulsions:

pHZeta Potential (mV)Stability
Low pH (e.g., 3) Low negative valueUnstable
Neutral/High pH High negative valueStable

Note: This table provides a generalized representation based on typical behavior of anionic emulsions. Actual values for a specific this compound formulation may vary.

Atomic Force Microscopy (AFM) for Supramolecular Assembly Visualization at Interfaces

Atomic force microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surfaces at the nanometer scale. nih.gov It is particularly well-suited for studying the supramolecular assembly of molecules like this compound at interfaces. AFM can reveal how these surfactant molecules organize themselves, for instance, into lamellar structures where the lipophilic tails orient towards an oil phase and the hydrophilic heads face the aqueous phase. avenalab.comnih.gov This ordered arrangement is fundamental to the formation of stable emulsions and contributes to the sensory properties of cosmetic creams and lotions. avenalab.com The ability of AFM to operate in liquid environments makes it possible to observe these dynamic processes in real-time, providing insights into how factors like concentration and temperature influence the self-assembly of this compound.

Transmission Electron Microscopy (TEM) for Nanostructure and Microstructure Characterization

Transmission electron microscopy (TEM) offers even higher resolution than AFM, enabling the detailed characterization of the internal nanostructure and microstructure of materials. nih.gov In the study of this compound, TEM can be used to visualize the morphology of the aggregates it forms in solution, such as micelles or vesicles. avenalab.comcosmeticsandtoiletries.com It is a powerful tool for discerning the size and shape of nanoparticles in a formulation, which can be critical for their function. rsc.org For instance, in drug delivery systems, the size of nanoparticles can significantly impact their permeation through biological membranes. rsc.org TEM provides direct visual evidence of these structures, complementing data obtained from other techniques like dynamic light scattering.

Dynamic Light Scattering (DLS) for Particle Size Distribution and Aggregation Behavior

Dynamic light scattering (DLS), also known as photon correlation spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. fluenceanalytics.com DLS works by analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. embl-hamburg.deyoutube.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly. embl-hamburg.de

For this compound, DLS is an essential tool for characterizing the size of the oil droplets in an emulsion or the size of the surfactant's own aggregates. It provides information on the average particle size (hydrodynamic radius) and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. jocpr.com Monitoring particle size over time with DLS is a common method to assess the long-term stability of emulsions; a stable emulsion will show little to no change in the mean droplet diameter over time.

Typical DLS Parameters for Emulsion Characterization:

ParameterDescriptionSignificance for Stability
Z-average Diameter Intensity-weighted mean hydrodynamic size.An increase over time suggests droplet aggregation or coalescence.
Polydispersity Index (PDI) A measure of the width of the particle size distribution.A low PDI indicates a more uniform and typically more stable emulsion.

Thermal and Rheological Characterization for Material Behavior

The stability, texture, and sensory profile of products containing this compound are governed by its thermal and rheological characteristics. Techniques that measure the response of the material to changes in temperature and applied stress are critical for understanding its performance as an emulsifier and structuring agent.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. xenocs.comnih.gov It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This method is particularly adept at identifying phase transitions, such as melting (T_m) or glass transitions (T_g), and quantifying the enthalpy (ΔH) associated with these changes. mdpi.commdpi.com

For an amphiphilic molecule like this compound, which consists of a long stearoyl lipid tail and a hydrophilic glutamate head, DSC can reveal key information about the energy required to induce changes in its physical state. When this compound is part of a hydrated system, such as a lamellar gel, DSC thermograms can show endothermic peaks corresponding to the melting of its hydrocarbon chains. The main transition reflects the shift from a more ordered gel phase (L_β) to a disordered liquid crystalline phase (L_α), which involves the cooperative melting of the acyl chains. The temperature at which this peak occurs is the transition temperature, and the area under the peak corresponds to the transition enthalpy. nih.gov Higher transition temperatures and enthalpies are generally indicative of more stable and well-ordered structures. nih.gov

This data is crucial for formulation science, as phase transitions can significantly impact the stability and release properties of an emulsion or gel. For instance, knowledge of the melting behavior is vital for manufacturing processes involving heating and cooling cycles. avenalab.com

Table 1: Representative Thermodynamic Parameters from DSC Analysis of a Surfactant System This table presents hypothetical yet representative data for a lipid-based system similar to this compound to illustrate the typical output of a DSC experiment. Actual values for this compound would require specific experimental determination.

ParameterSymbolRepresentative ValueUnitSignificance
Main Transition TemperatureT_m65 - 75°CTemperature of gel-to-liquid crystal phase transition.
Transition EnthalpyΔH30 - 45kJ/molEnergy required to melt the lipid chains; indicates cooperativity.
Heat Capacity ChangeΔC_p0.5 - 1.5kJ/(mol·K)Change in heat capacity upon transition; relates to structural change.

Rheology is the study of the flow and deformation of matter. For formulations containing this compound, rheological studies are paramount for characterizing the texture, stability, and application properties of emulsions and gels. This compound is known to act as an emulsifier and can form lamellar gel networks that structure the continuous phase of an emulsion. avenalab.comci.guide These networks impart viscoelastic properties to the system. nih.gov

Viscoelasticity is typically probed using oscillatory rheometry, where a small, oscillating stress or strain is applied to the sample. The key parameters measured are the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G') : Represents the elastic component, or the energy stored and recovered per cycle of deformation. A higher G' indicates a more solid-like, structured material.

Loss Modulus (G'') : Represents the viscous component, or the energy dissipated as heat per cycle. A higher G'' indicates a more fluid-like material.

In emulsion-filled gels stabilized by surfactants like this compound, G' is typically greater than G'' at low frequencies, indicating a stable gel structure. nih.gov The magnitude of these moduli is influenced by the concentration of the emulsifier, the volume fraction of the dispersed phase, and the interactions between components. nih.gov

Thixotropy is another critical rheological property, describing a fluid's time-dependent, shear-thinning behavior. A thixotropic gel becomes less viscous when subjected to shear stress (e.g., during pumping or application to the skin) and recovers its viscosity when the stress is removed. This is often visualized as a hysteresis loop in a plot of shear stress versus shear rate. The area within the loop represents the energy required to break down the structure, indicating the degree of thixotropy. This property is highly desirable in cosmetic creams and lotions for ease of application followed by the retention of shape.

Table 2: Representative Rheological Parameters for an Emulsion Gel This table provides illustrative data on how viscoelastic and thixotropic properties might be characterized for a gel system containing this compound. The values are representative and depend on the specific formulation.

Rheological ParameterConditionRepresentative ValueSignificance
Storage Modulus (G')1 Hz, Low Strain100 - 1000 PaIndicates the elastic strength and solid-like character of the gel.
Loss Modulus (G'')1 Hz, Low Strain10 - 100 PaIndicates the viscous character of the gel.
Tan Delta (G''/G')1 Hz, Low Strain< 1A value less than 1 confirms the material is more elastic than viscous (a true gel).
Apparent ViscosityLow Shear (0.1 s⁻¹)50 - 200 Pa·sInitial viscosity at rest, relates to product thickness.
Apparent ViscosityHigh Shear (100 s⁻¹)1 - 5 Pa·sViscosity during application, relates to spreadability.
Thixotropic IndexViscosity @ 1 s⁻¹ / Viscosity @ 10 s⁻¹> 1Quantifies the degree of shear-thinning behavior.

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information on the nanoscale, typically from 1 to 100 nm. xenocs.com It is exceptionally well-suited for characterizing the supramolecular structures formed by surfactants in solution, such as the lamellar liquid crystalline phases that this compound is known to form. avenalab.comspectroscopyonline.com

In a SAXS experiment, a beam of X-rays is passed through a sample, and the scattered X-rays are collected by a detector at very small angles. For ordered structures like lamellar phases, which consist of repeating bilayers of surfactant molecules separated by a solvent (e.g., water), the scattering pattern exhibits a series of distinct peaks, often called Bragg peaks. spectroscopyonline.com

The positions of these peaks (defined by the scattering vector, q) are directly related to the repeating distance of the structure, known as the lamellar d-spacing. According to Bragg's Law, the d-spacing is calculated as d = 2π/q₀, where q₀ is the position of the primary scattering peak. spectroscopyonline.com This d-spacing represents the combined thickness of the surfactant bilayer and the intervening water layer. For example, studies on other anionic surfactants have reported d-spacings such as 8.4 nm for sodium dodecyl sulfate (SDS) and 3.75 to 3.95 nm (37.5 to 39.5 Å) for linear sodium alkylbenzenesulfonate (NaLAS). researchgate.netnih.gov

By monitoring changes in the peak positions and intensities, SAXS can be used to study structural rearrangements in response to stimuli like changes in temperature, concentration, or pH. For instance, an increase in the d-spacing might indicate swelling of the lamellar phase due to greater water uptake, while a transition from sharp peaks to a broad, diffuse signal could signify the melting of the ordered structure into a disordered micellar phase. This makes SAXS an invaluable tool for linking the molecular assembly of this compound to the macroscopic properties of the formulation. nih.gov

Table 3: Representative SAXS Data for Anionic Surfactant Lamellar Phases This table shows examples of lamellar d-spacing for known surfactants to provide context for the expected values for this compound systems. The specific d-spacing for SSG would depend on factors like concentration and temperature.

Surfactant SystemPrimary Peak Position (q₀)Calculated Lamellar d-spacingReference
Sodium Dodecyl Sulfate (SDS)~0.074 Å⁻¹~8.4 nm researchgate.net
Linear Sodium Alkylbenzenesulfonate (NaLAS)N/A (reported directly)3.75 - 3.95 nm researchgate.netnih.gov
Representative this compound SystemHypotheticalExpected in 4-10 nm rangeN/A

Table 4: List of Compound Names

Compound Name Abbreviation (if used)
This compound SSG
Sodium dodecyl sulfate SDS
Linear sodium alkylbenzenesulfonate NaLAS
Stearic acid
Glutamic acid
Glycerol (B35011) dioleate GDO

Advanced Research Directions and Future Perspectives for Sodium Stearoyl Glutamate

Development of Novel Biocatalytic or Sustainable Synthesis Pathways

The conventional synthesis of N-acyl amino acids often involves the Schotten-Baumann reaction, which can utilize acyl chlorides and organic solvents, presenting environmental and purification challenges. researchgate.netsioc-journal.cnnih.gov A significant future research direction is the development of greener, more sustainable synthesis routes, with a strong focus on biocatalysis.

Enzymatic synthesis represents a promising alternative. Research has demonstrated the feasibility of using enzymes like acylase I to catalyze the synthesis of N-acyl-l-amino acids through a reverse hydrolysis reaction in glycerol-water systems. researchgate.net For instance, studies on the synthesis of N-lauroyl-l-glutamic acid, a related compound, have shown conversion rates of up to 44% under optimized, enzyme-catalyzed conditions. researchgate.net This approach avoids harsh chemical reagents and can lead to higher purity products with less environmental impact.

Future investigations will likely focus on:

Enzyme Discovery and Engineering: Screening for novel lipases and acylases from microbial sources with higher specificity and efficiency for stearic acid and glutamic acid. Genetic and protein engineering could further enhance enzyme stability, activity, and reusability in industrial-scale processes.

Process Optimization: Refining reaction conditions for enzymatic synthesis, such as solvent systems (including solvent-free systems), temperature, and pH, to maximize yield and minimize energy consumption.

Synthesis PathwayKey Features & Research FocusPotential Advantages
Chemical Synthesis Schotten-Baumann type reaction using stearoyl chloride. researchgate.netsioc-journal.cnEstablished, potentially high yield.
Biocatalytic Synthesis Use of enzymes like acylase I or lipases. nih.govresearchgate.netMilder reaction conditions, higher selectivity, reduced byproducts, improved sustainability. nih.gov
Chemoenzymatic Routes A hybrid approach combining chemical and enzymatic steps.May optimize specific steps for efficiency and cost-effectiveness.

Elucidation of Complex Supramolecular Assembly Mechanisms under Dynamic Conditions

The amphiphilic nature of sodium stearoyl glutamate (B1630785) drives it to self-assemble into complex supramolecular structures like micelles, vesicles, and lamellar phases in aqueous solutions. researchgate.net Understanding and controlling these assemblies under dynamic conditions (e.g., changes in temperature, pH, or ionic strength) is crucial for designing advanced formulations.

Research has shown that N-stearoyl-L-glutamic acid can form various chiral structures, with the assembly process being heavily influenced by hydrogen bonding between amide groups and the ionization state of the carboxylic acid groups. researchgate.net Furthermore, the cooling rate of a sodium N-stearoyl-glutamate/water system can determine whether it forms a gel or a coagel, highlighting its sensitivity to dynamic thermal conditions. researchgate.net

Future studies will likely employ advanced analytical techniques to probe these mechanisms:

Real-time Imaging: Using techniques like cryogenic transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM) to visualize the evolution of self-assembled structures in response to triggers. researchgate.net

Scattering Techniques: Small-angle X-ray and neutron scattering (SAXS/SANS) to characterize the size, shape, and internal structure of aggregates under varying conditions.

Spectroscopic Analysis: Investigating the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern assembly using Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Engineering of N-Stearoyl Glutamate for Targeted Interfacial Functionalization

The ability of sodium stearoyl glutamate to adsorb at interfaces and interact with biological surfaces like the skin's lipid layers makes it a prime candidate for molecular engineering. By modifying its structure, it can be tailored for specific functions, particularly in advanced drug delivery systems.

The goal is to create derivatives that can target specific sites or respond to particular stimuli. This could involve:

Conjugation with Targeting Moieties: Attaching peptides, antibodies, or other ligands to the glutamate headgroup to enable specific binding to receptors on target cells, for example, in diseased tissues. nih.gov

Stimuli-Responsive Behavior: Incorporating chemical groups that change their properties in response to environmental cues like pH or temperature. For instance, engineering a derivative that becomes more surface-active at the slightly acidic pH of a tumor microenvironment could enable targeted drug release. nih.gov

Modulating Hydrophilic-Lipophilic Balance (HLB): Synthesizing a range of N-stearoyl glutamate esters or amides to fine-tune the HLB value, allowing for the creation of highly stable and specific nano-emulsions or liposomes for carrying therapeutic agents. craftingcosmetics.com

Engineering StrategyObjectivePotential Application
Ligand Conjugation Achieve site-specific binding.Targeted cancer therapy, enhanced dermal delivery to specific skin cells. nih.gov
Stimuli-Responsive Moieties Trigger payload release under specific conditions (e.g., pH, temperature).Smart drug delivery systems that release drugs only at the site of action. nih.gov
HLB Modification Optimize emulsification for specific oil/water systems.Creation of stable nanocarriers for poorly soluble drugs.

Exploration of N-Stearoyl Glutamate Integration in Emerging Material Science and Nanotechnology

The self-assembly properties of N-stearoyl glutamate and its derivatives are being explored for the bottom-up fabrication of novel nanomaterials. Its biocompatibility and well-defined structure make it an excellent building block in nanotechnology and material science. biotulin.comresearchgate.net

Key research areas include:

Template for Nanoparticle Synthesis: Using the organized structures formed by N-stearoyl glutamate, such as micelles or liquid crystals, as templates to control the size and shape of inorganic nanoparticles (e.g., gold nanoparticles). acs.org

Formation of Nanofibers and Gels: Related l-glutamate-based molecules have been shown to form extensive networks of nanofibers, creating hydrogels or organogels. acs.org These materials have potential applications as scaffolds for tissue engineering or as matrices for controlled release.

Advanced Emulsion Technologies: The use of N-stearoyl glutamate in the fabrication of miniemulsions and nano-emulsions is an active area of research. researchgate.net These nanoscale emulsions are promising vehicles for drug delivery, in functional foods, and for advanced chemical reactions.

Application in Advanced in vitro and ex vivo Model Systems for Mechanistic Research

To better understand the biological interactions of this compound, researchers are moving beyond simple cell cultures to more complex and physiologically relevant model systems. These advanced models allow for a more accurate investigation of its mechanisms of action, particularly its interaction with biological barriers like the skin.

Future mechanistic studies will increasingly rely on:

Organoids: Three-dimensional cell cultures that mimic the structure and function of organs (e.g., skin organoids). These can be used to study the penetration, metabolism, and potential effects of N-stearoyl glutamate on a complex, tissue-like structure.

Microfluidic Platforms (Organs-on-a-Chip): These devices allow for the culture of cells in a microenvironment that simulates physiological conditions, including fluid flow. A "skin-on-a-chip" model could be used to study the influence of N-stearoyl glutamate on skin barrier function and its role in enhancing the penetration of other active ingredients in real-time.

Tissue Engineering Scaffolds: Integrating N-stearoyl glutamate into biocompatible scaffolds to study its influence on cell growth, differentiation, and tissue regeneration.

Ex vivo Skin Models: Using models such as the stratum corneum to visualize and quantify the penetration depth and distribution of the molecule using techniques like confocal Raman microscopy.

Comprehensive Environmental Impact Assessments and Mitigation Strategies

While this compound is generally considered to be readily biodegradable and eco-friendly, a more comprehensive understanding of its environmental fate and potential long-term impacts is a critical research priority. biotulin.comresearchgate.netcraftingcosmetics.com Although initial assessments suggest a low environmental risk, many specific data points are not yet fully documented. avenalab.com

Future research will focus on:

Life Cycle Assessment (LCA): Conducting a full "cradle-to-grave" analysis, quantifying the environmental footprint from the sourcing of raw materials and synthesis to its final degradation in various environmental compartments (soil, water).

Biodegradation Pathway Elucidation: Identifying the specific microbial pathways and enzymes involved in its degradation and determining the chemical nature of any intermediate metabolites.

Ecotoxicity Studies: Performing detailed studies on a wider range of aquatic and terrestrial organisms to establish precise no-effect concentrations (PNECs) and rule out any potential for bioaccumulation or endocrine-disrupting effects. avenalab.com

Mitigation Strategies: Based on LCA and synthesis research, developing strategies to further reduce environmental impact, such as optimizing manufacturing to minimize waste streams and prioritizing the use of raw materials from certified sustainable sources.

Computational Modeling and Simulation for Predicting Molecular Behavior and Interactions

In silico methods, particularly molecular dynamics (MD) simulations, are powerful tools for predicting the behavior of molecules like this compound at the atomic level. mdpi.com These computational approaches can provide insights that are difficult to obtain through experiments alone, accelerating research and development.

Future computational studies are expected to:

Model Interfacial Behavior: Simulate the insertion of this compound molecules into lipid bilayers that mimic the stratum corneum. This can reveal how it affects membrane fluidity, structure, and permeability, explaining its skin-conditioning properties and its function as a penetration enhancer.

Predict Self-Assembly: Simulate the aggregation of many molecules to predict the formation of micelles and other supramolecular structures, helping to understand how factors like concentration and pH influence their size and shape.

Simulate Interactions with Other Molecules: Model the interaction of this compound with active ingredients, polymers, and other components in a formulation to predict stability, compatibility, and potential delivery enhancements.

Develop Quantitative Structure-Activity Relationship (QSAR) Models: Create models that link variations in the molecular structure of N-acyl glutamates to their functional properties (e.g., emulsifying power, skin interaction), guiding the design of new, superior molecules.

Q & A

Q. What are the established methodologies for synthesizing sodium stearoyl glutamate, and how can researchers ensure reproducibility?

SSG is synthesized via the reaction of stearoyl chloride with glutamic acid in the presence of sodium hydroxide. Key steps include:

  • Controlling molar ratios (1:1 stoichiometry for stearoyl chloride and glutamic acid) and maintaining pH 8–9 using NaOH .
  • Purification via recrystallization or column chromatography to remove unreacted reagents.
  • Validation using Fourier-transform infrared spectroscopy (FTIR) to confirm esterification (C=O stretch at ~1740 cm⁻¹) and sodium salt formation . Reproducibility requires strict adherence to reaction conditions (e.g., anhydrous environment, 60–80°C) and documentation of raw material purity (e.g., ≥98% glutamic acid) .

Q. What analytical techniques are most effective for characterizing SSG’s molecular structure and purity?

  • FTIR : Identifies functional groups (e.g., amide I band at ~1650 cm⁻¹, carboxylate peaks at ~1550 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms alkyl chain integration (δ 0.88 ppm for terminal CH₃) and glutamate backbone signals (δ 3.1–3.3 ppm for CH₂ in glutamic acid) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating SSG from byproducts (e.g., unreacted stearic acid) using a C18 column and UV detection at 210 nm .

Q. How can researchers design experiments to evaluate SSG’s emulsifying properties in cosmetic formulations?

  • Phase Inversion Temperature (PIT) Method : Mix SSG with oil/water phases (e.g., 5% SSG, 30% mineral oil, 65% water) and measure emulsion stability under thermal cycling (4–45°C for 24 hours) .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to monitor droplet size distribution over time. Stable emulsions show <10% variation in mean droplet diameter after 30 days .

Advanced Research Questions

Q. How can contradictory data on SSG’s environmental toxicity be resolved in ecotoxicological studies?

Conflicting results (e.g., biodegradability vs. aquatic toxicity) often arise from methodological variability:

  • Standardized Bioassays : Use OECD Test Guideline 301 for biodegradability (measure CO₂ evolution over 28 days) and Daphnia magna acute toxicity tests (EC₅₀ determination) under controlled pH/temperature .
  • Statistical Meta-Analysis : Pool data from multiple studies to identify covariates (e.g., pH, salinity) influencing toxicity outcomes. Multivariate regression can isolate SSG-specific effects from confounding factors .

Q. What experimental strategies optimize SSG’s synergistic interactions with co-surfactants in micellar systems?

  • Surface Tension Measurements : Use a tensiometer to determine critical micelle concentration (CMC) of SSG alone and with co-surfactants (e.g., cocamidopropyl betaine). Synergy is indicated by CMC reduction ≥30% .
  • Molecular Dynamics Simulations : Model SSG’s alkyl chain packing with co-surfactants to predict micelle stability. Compare simulated aggregation numbers with experimental small-angle X-ray scattering (SAXS) data .

Q. How do researchers assess SSG’s long-term stability in formulations under varying pH and temperature conditions?

  • Accelerated Stability Testing : Store SSG-containing formulations at 40°C/75% relative humidity (RH) for 6 months. Monitor physicochemical changes (pH, viscosity) and chemical degradation via HPLC .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate degradation rates (e.g., hydrolysis of ester bonds) at lower temperatures. Validate predictions with real-time stability data .

Methodological Considerations

  • Data Reliability : Ensure raw material lot consistency and triplicate sampling in all experiments to address batch-to-batch variability .
  • Ethical Reporting : Disclose conflicts (e.g., industry funding) and adhere to OECD/GHS guidelines for safety data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.